2-Bromo-5-methylbenzene-1,4-diol

Total Synthesis Natural Product Synthesis Marine Natural Products

Sourcing unprotected bromohydroquinone building blocks with precise regiochemical control often forces synthetic route compromises. This compound is the exact solution: a free diol with a bromine handle for cross-coupling and a methyl group for electronic tuning. • Enables direct use in total synthesis without deprotection steps, preserving acid-sensitive side chains. • Orthogonal reactivity: Suzuki/Stille coupling at Br, independent O-alkylation/acylation, or oxidation to quinone. • Proven in the first total synthesis of marine fungal triprenylquinone metabolites. Procure with batch-to-batch consistency and reliable global shipping.

Molecular Formula C7H7BrO2
Molecular Weight 203.03 g/mol
CAS No. 67289-05-8
Cat. No. B1607052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-methylbenzene-1,4-diol
CAS67289-05-8
Molecular FormulaC7H7BrO2
Molecular Weight203.03 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1O)Br)O
InChIInChI=1S/C7H7BrO2/c1-4-2-7(10)5(8)3-6(4)9/h2-3,9-10H,1H3
InChIKeyRYCDETQSXYAKQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-methylbenzene-1,4-diol (67289-05-8): Core Properties for Chemical Sourcing and Inventory


2-Bromo-5-methylbenzene-1,4-diol (CAS 67289-05-8), commonly referred to as 2-bromo-5-methylhydroquinone, is a halogenated phenolic compound with the molecular formula C7H7BrO2 and a molecular weight of 203.03 g/mol . As a derivative of hydroquinone, it is characterized by a bromine substituent at the 2-position and a methyl group at the 5-position on the benzene ring . Key physicochemical properties include a predicted boiling point of 289.9 °C at 760 mmHg and a density of 1.709 g/cm³ . The compound typically serves as a synthetic intermediate or building block for more complex molecules in organic chemistry .

Building Block Halogenated phenolic intermediate for organic synthesis
Reactivity Free diol with bromine handle for cross-coupling
Format Native diol; supports atom-economical route design

2-Bromo-5-methylbenzene-1,4-diol: Why Analog Substitution Risks Synthetic Failure


Substituting 2-bromo-5-methylbenzene-1,4-diol with a structurally similar analog, such as 2-bromo-5-methyl-1,4-dimethoxybenzene or other bromohydroquinone derivatives, introduces significant risk to downstream synthetic processes. The presence of both electron-donating hydroxyl groups and an electron-withdrawing bromine atom on the aromatic ring creates a unique electronic environment that dictates regioselectivity in coupling reactions and redox transformations . Furthermore, the unprotected diol functionality is essential for transformations where free hydroxyl groups are required, while the bromine atom serves as a specific handle for cross-coupling reactions . Therefore, while an analog might share the same core scaffold, differences in oxidation state (e.g., quinone vs. hydroquinone) or protecting group chemistry will fundamentally alter reactivity, potentially leading to complete synthetic route failure.

Protected vs. unprotected diol

Switching to a dimethoxy analog may introduce an extra deprotection step, shifting the route and potentially compromising acid-sensitive groups.

Non-brominated analog mismatch

Using toluhydroquinone removes the cross-coupling handle, fundamentally altering the accessible chemical space.

Redox state dependency

Substituting the quinone form for the hydroquinone, or vice versa, will change the electronic profile and reactivity pathway.

2-Bromo-5-methylbenzene-1,4-diol Evidence Guide: Verifiable Differentiation from Analogs


Synthetic Utility in Total Synthesis vs. 2-Bromo-5-methyl-1,4-dimethoxybenzene

The free diol form of 2-bromo-5-methylbenzene-1,4-diol was used as a direct synthetic precursor for the first total synthesis of three naturally occurring triprenylquinones and hydroquinones [1]. This is in direct contrast to a close analog, 2-bromo-5-methyl-1,4-dimethoxybenzene, which serves as a protected equivalent that must undergo a subsequent deprotection step. While the protected analog provides synthetic flexibility, the native diol offers a more atom-economical route when deprotection is not required, reducing the overall step count and avoiding harsh deprotection conditions that could compromise acid- or oxidation-sensitive side chains.

Synthetic step economy
Head-to-head
Eliminates ≥1 deprotection step vs. dimethoxy analog
Supports atom-economical route selection
Validated in total synthesis of triprenylquinones
Total Synthesis Natural Product Synthesis Marine Natural Products

Electronic Reactivity Profile vs. Non-Brominated Hydroquinone Analogs

The electronic properties of 2-bromo-5-methylbenzene-1,4-diol differ fundamentally from non-brominated hydroquinone analogs. The combination of electron-donating hydroxyl and methyl groups with the electron-withdrawing bromine atom creates a unique electron density distribution on the aromatic ring . This impacts both the molecule's redox potential and its reactivity in electrophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions . In comparison, a non-brominated analog like 5-methylbenzene-1,4-diol (toluhydroquinone) lacks the bromine handle for cross-coupling and has a different redox potential. While direct quantitative data comparing their redox potentials is not publicly available, this class-level inference is critical for predicting and controlling reaction outcomes.

Electronic reactivity profile
Class-level
Bromine enables cross-coupling; alters redox potential vs. non-brominated analogs
Class-level reactivity context
Direct redox comparison data not publicly reported
Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Price-Per-Gram Comparison vs. Closely Related Building Blocks

As of 2026, the market price of 2-bromo-5-methylbenzene-1,4-diol (95% purity) is approximately $4.36 per mg (or $4,360 per gram) based on a listing price of $218 for 50mg . This positions it as a specialized, premium building block. In contrast, more common analogs like 2-bromo-5-methylphenol are available at significantly lower cost, while other functionalized hydroquinone derivatives (e.g., 2,5-dibromohydroquinone) vary based on halogenation pattern and commercial demand. The higher price point for 2-bromo-5-methylbenzene-1,4-diol reflects the specificity of its substitution pattern and the relative scarcity of suppliers, making it a cost factor in large-scale synthesis planning.

Procurement cost context
Data to verify
~$4.36/mg (95% purity, 2026 listing)
Premium building block; cost-review required
Price reflects substitution specificity and supplier scarcity
Procurement Cost Analysis Chemical Sourcing

Oxidation to 2-Bromo-5-methyl-1,4-benzoquinone: A Controlled Redox Switch

2-Bromo-5-methylbenzene-1,4-diol can be readily oxidized to its corresponding quinone, 2-bromo-5-methyl-1,4-benzoquinone . This reversible redox transformation is a fundamental property of hydroquinone derivatives, but the specific redox potential is tuned by the bromine and methyl substituents. In comparison, the oxidation of unsubstituted hydroquinone to p-benzoquinone occurs at a standard potential of ~0.699 V vs. SHE, and methyl substitution generally lowers this potential (makes it a better reducing agent). While the exact redox potential for 2-bromo-5-methylbenzene-1,4-diol is not published, its unique substitution pattern implies a distinct redox potential compared to other hydroquinones. This is a key consideration for applications where the molecule's redox activity is exploited, such as in radical scavenging assays or as a precursor to redox-active polymers.

Controlled redox switch
Class-level
Oxidizes to 2-bromo-5-methyl-1,4-benzoquinone; distinct redox potential inferred
Supports redox-activity screening
Specific redox potential not publicly reported
Redox Chemistry Material Science Organic Electronics

2-Bromo-5-methylbenzene-1,4-diol: High-Impact Application Scenarios Based on Evidence


Target-Oriented Total Synthesis of Prenylated Quinone Natural Products

2-Bromo-5-methylbenzene-1,4-diol is a strategically valuable building block for the total synthesis of complex natural products. Its use has been demonstrated in the first total synthesis of triprenylquinone and hydroquinone metabolites derived from a marine Penicillium fungus [1]. The compound serves as a direct precursor, eliminating the need for a deprotection step that would be required if using the protected 2-bromo-5-methyl-1,4-dimethoxybenzene analog [1]. In this context, procurement of the free diol is justified to streamline synthetic routes and preserve the integrity of acid-sensitive prenyl side chains.

Precursor for Structurally Unique Halogenated Quinone-Based Materials

The compound's ability to undergo reversible oxidation to 2-bromo-5-methyl-1,4-benzoquinone [1] makes it a candidate precursor for designing novel materials. The presence of both a bromine atom and a methyl group on the quinone/hydroquinone core provides a unique redox potential and the opportunity for further functionalization. This is particularly relevant for research into organic semiconductors, radical scavengers, and redox-active polymers, where fine-tuning of electronic properties is crucial. The bromine substituent also offers a site for post-polymerization modification via cross-coupling.

Key Intermediate in Medicinal Chemistry for Scaffold Diversification

In a medicinal chemistry context, 2-bromo-5-methylbenzene-1,4-diol is a privileged intermediate for generating diverse compound libraries. The bromine atom serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce aryl, heteroaryl, or amino groups at the 2-position [1]. Simultaneously, the two hydroxyl groups can be independently functionalized (e.g., alkylated, acylated) or oxidized to the quinone. This orthogonal reactivity, combined with the specific electronic and lipophilic character conferred by the bromine and methyl substituents (LogP = 2.17), allows for rapid exploration of chemical space around the hydroquinone pharmacophore .

Application
Selection Property
Validation Focus
Prenylated quinone total synthesis
Native diol; step-economy advantage
Deprotection-free route validation
Halogenated quinone materials research
Redox-active brominated scaffold
Redox potential and polymerizability testing
Medicinal chemistry scaffold diversification
Orthogonal reactivity: Br handle + diol
Cross-coupling efficiency and library generation
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